
Spectral Analysis of 5-Acetyl-2-
aminobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Acetyl-2-aminobenzonitrile

Cat. No.: B139713 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 5-Acetyl-2-aminobenzonitrile (CAS No: 33720-71-7). Due to the limited public

availability of experimental spectra, this guide combines documented information with predicted

data based on the analysis of structurally similar compounds. All quantitative data is presented

in structured tables for clarity, and detailed experimental protocols for each analytical technique

are provided.

Core Spectral Data
The spectral data for 5-Acetyl-2-aminobenzonitrile, which has a molecular formula of

C₉H₈N₂O and a molecular weight of 160.17 g/mol , are summarized below.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons, the acetyl group protons, and the amine protons. The

chemical shifts are influenced by the electron-donating amino group and the electron-

withdrawing acetyl and nitrile groups.
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Protons
Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration

CH₃ (Acetyl) ~2.5 Singlet 3H

NH₂ (Amino) ~4.0 - 5.0 Broad Singlet 2H

Aromatic H ~6.8 - 7.8 Multiplet 3H

¹³C NMR (Predicted): The carbon NMR spectrum will display nine distinct signals

corresponding to each carbon atom in the molecule. The chemical shifts are predicted based

on the electronic environment of each carbon.

Carbon Chemical Shift (δ, ppm) (Predicted)

CH₃ (Acetyl) ~26

C-CN (Nitrile) ~95

Aromatic CH ~115 - 135

Aromatic C-NH₂ ~150

C=O (Acetyl) ~197

Aromatic C-CN Varies

Aromatic C-C=O Varies

C≡N (Nitrile) ~118

Infrared (IR) Spectroscopy
The FTIR spectrum of 5-Acetyl-2-aminobenzonitrile is expected to exhibit characteristic

absorption bands corresponding to its functional groups.[1]
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Functional Group
Wavenumber (cm⁻¹)
(Expected)

Intensity

N-H Stretch (Amine) 3400 - 3200 Medium-Strong, Doublet

C-H Stretch (Aromatic) 3100 - 3000 Medium

C≡N Stretch (Nitrile) 2230 - 2210 Strong

C=O Stretch (Ketone) 1680 - 1660 Strong

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-N Stretch (Amine) 1350 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry data from a GC-MS analysis would likely show the molecular ion peak and

characteristic fragmentation patterns.[1]

m/z (Predicted) Ion (Fragment)
Relative Intensity
(Predicted)

160 [M]⁺ (Molecular Ion) High

145 [M - CH₃]⁺ Moderate

117 [M - COCH₃]⁺ Moderate

90 [C₆H₄N]⁺ Moderate

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for an organic

compound like 5-Acetyl-2-aminobenzonitrile.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of
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tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically run at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is

common. Standard pulse sequences are used to acquire the free induction decay (FID).

Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the internal standard.

Integration of the signals in the ¹H NMR spectrum is performed to determine the relative

number of protons.

IR Spectroscopy (FTIR-ATR)
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

account for atmospheric and instrument absorptions.

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal, ensuring good contact.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans are often averaged to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (GC-MS with Electron Ionization)
Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected

into the gas chromatograph (GC). The GC separates the compound from any impurities

before it enters the mass spectrometer.

Ionization: In the ion source of the mass spectrometer, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic

compound.
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Caption: Workflow for the spectral analysis and structural elucidation of 5-Acetyl-2-
aminobenzonitrile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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